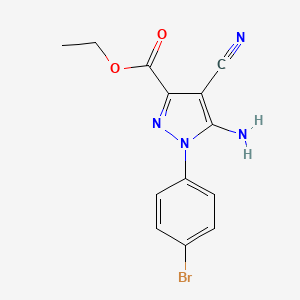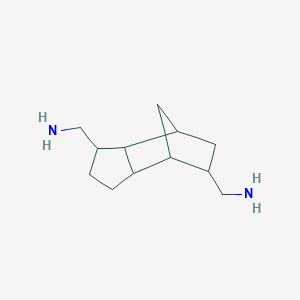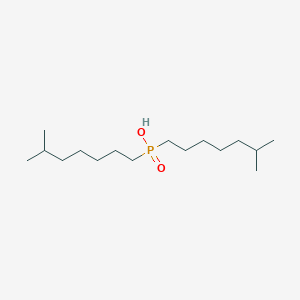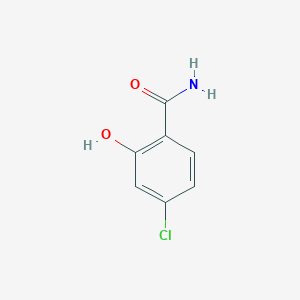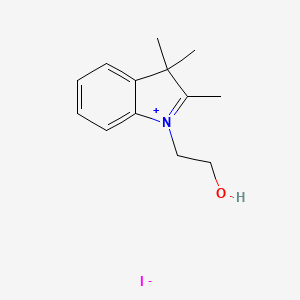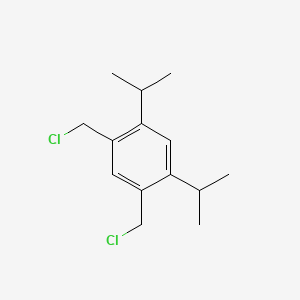
1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene
Descripción general
Descripción
1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene, commonly referred to as 1,5-DCMB, is an organic compound with a unique structure. It is a colorless, volatile liquid with a pungent odor, and it is soluble in most organic solvents. 1,5-DCMB has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and analytical chemistry. Its unique structure and reactivity make it an attractive target for research and development.
Aplicaciones Científicas De Investigación
Cyclometalated Compounds
Research on cyclometalated compounds, such as the preparation and crystal structure analysis of nonpolymeric, acetate-bridged, multiply cyclopalladated compounds, provides insights into the structural and electronic properties of complex organometallic frameworks (B. O. and P. Steel, 1998). These studies could indicate the potential use of 1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene in forming novel organometallic compounds with unique properties.
Polymer Synthesis
In polymer science, the use of bifunctional initiators for cationic ring-opening polymerization, as well as Suzuki coupling reactions to create polymers with specific side chains, highlights the role of chloromethylated benzene derivatives in synthesizing new polymeric materials (I. Cianga, Y. Hepuzer, Y. Yagcı, 2002). This suggests that 1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene could serve as a precursor or building block in the development of advanced polymeric materials.
Coordination Polymers and MOFs
The synthesis and study of coordination polymers and metal-organic frameworks (MOFs) based on flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands illustrate the use of chloromethylated benzene derivatives in constructing novel MOF structures with potential applications in gas storage, separation, and catalysis (Xiaoju Li et al., 2012). This could point to opportunities for employing 1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene in similar applications.
Luminescent Materials
Studies on the synthesis and characterization of conjugated polymers incorporating metalloporphyrins indicate the potential of chloromethylated benzene derivatives in creating materials with unique optical and electronic properties, which could be useful in light-emitting devices or sensors (Biwang Jiang and W. Jones, 1997).
Environmental Applications
Research on carbazole-bearing porous organic polymers demonstrates the synthesis and application of materials with specific morphologies for environmental remediation, such as iodine capture (Shaohui Xiong et al., 2019). This suggests potential environmental applications for 1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene in creating sorbent materials.
Propiedades
IUPAC Name |
1,5-bis(chloromethyl)-2,4-di(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2/c1-9(2)13-6-14(10(3)4)12(8-16)5-11(13)7-15/h5-6,9-10H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPLIVNNOQGTKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1CCl)CCl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564703 | |
| Record name | 1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene | |
CAS RN |
7188-14-9 | |
| Record name | 1,5-Bis(chloromethyl)-2,4-di(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

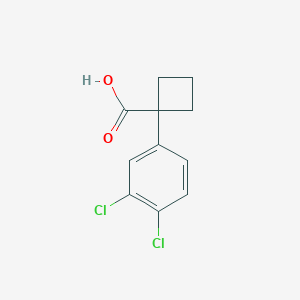
![[5-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B1601746.png)
![3-[(tert-Butoxycarbonyl)amino]propyl 4-methylbenzenesulfonate](/img/structure/B1601747.png)
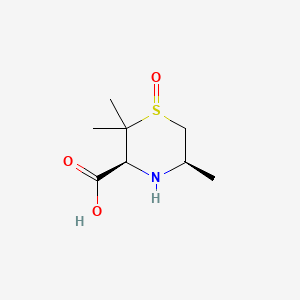
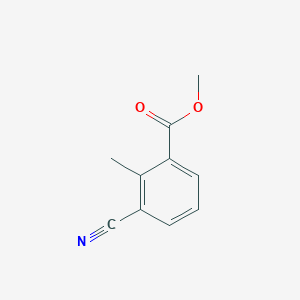
![2-Iodothieno[3,2-b]pyridine](/img/structure/B1601750.png)
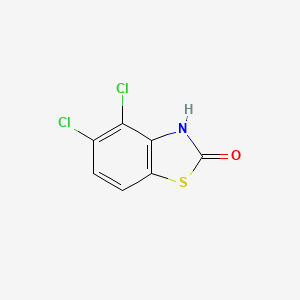
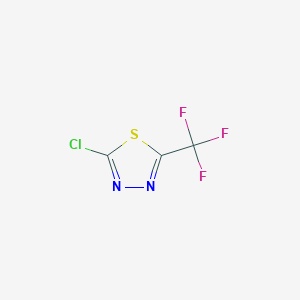
![6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B1601755.png)
